L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine
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Overview
Description
L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine is a peptide composed of five amino acids: L-alanine, L-proline, L-serine, L-alanine, and L-alanine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-proline, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-serine, L-alanine, and L-alanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific sequences.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives with protecting groups.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with altered peptide bonds.
Substitution: Peptides with modified side chains.
Scientific Research Applications
L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- L-Prolyl-L-phenylalanyl-L-alanyl-L-phenylalanyl-L-serylglycyl-L-seryl-L-asparaginyl-L-alanine
- L-Alanyl-L-glutamine
- Glycyl-L-leucyl
Uniqueness
L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to other peptides, it may exhibit different stability, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
664987-96-6 |
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Molecular Formula |
C17H29N5O7 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H29N5O7/c1-8(18)16(27)22-6-4-5-12(22)15(26)21-11(7-23)14(25)19-9(2)13(24)20-10(3)17(28)29/h8-12,23H,4-7,18H2,1-3H3,(H,19,25)(H,20,24)(H,21,26)(H,28,29)/t8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
FYHPWCAHJDQIGS-HTFCKZLJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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